![molecular formula C19H16O3 B14782641 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound is characterized by a benzyloxy group attached to the eighth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclocarbonylation of o-iodophenols with terminal acetylenes under palladium-catalyzed conditions. This reaction is often carried out in the presence of a phosphonium salt ionic liquid, which enhances the efficiency of the cyclocarbonylation reaction . Another approach involves the use of microwave-assisted Sonogashira and carbonylative annulation reactions to yield substituted flavones .
Industrial Production Methods
Industrial production of chromen-4-one derivatives, including this compound, often employs scalable catalytic processes. Palladium-catalyzed carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones under controlled conditions is a widely used method . The use of immobilized bidentate phosphine palladium complexes allows for efficient recycling of the catalyst, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromen-4-one structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like iodine or bromine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets. For instance, it inhibits acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its polyfunctional activity against Alzheimer’s disease.
7-Benzyloxy-3-phenyl-4H-chromen-4-one: Another chromen-4-one derivative with potential therapeutic applications.
Uniqueness
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one stands out due to its unique cyclopenta[c]chromen-4-one core structure, which imparts distinct biological activities compared to other chromen-4-one derivatives. Its specific substitution pattern enhances its potential as a multi-target therapeutic agent, particularly in the context of neurodegenerative diseases and oxidative stress-related conditions .
Propiedades
Fórmula molecular |
C19H16O3 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H16O3/c20-19-16-8-4-7-15(16)17-11-14(9-10-18(17)22-19)21-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 |
Clave InChI |
CXOLCXBSVYWJSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



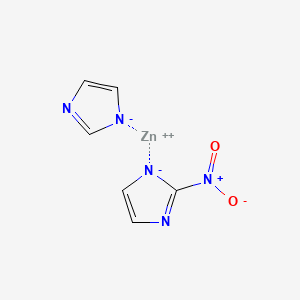
![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
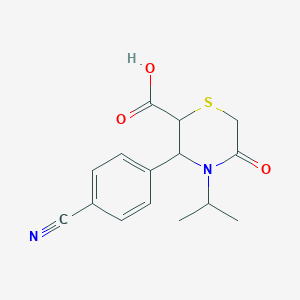
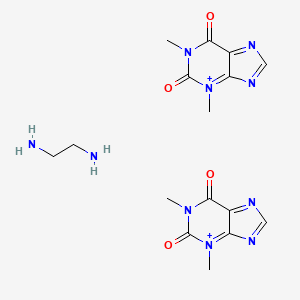
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)

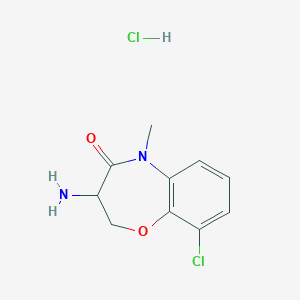
![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)
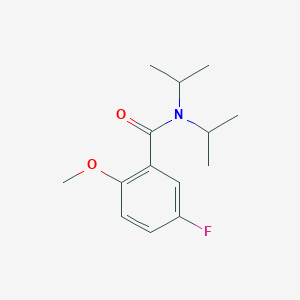
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
